molecular formula C16H24N2O3 B5125378 ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate

ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate

Cat. No. B5125378
M. Wt: 292.37 g/mol
InChI Key: GDCUAYBKXYEFPB-UHFFFAOYSA-N
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Description

Ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate, also known as EMBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. EMBP belongs to the class of piperidinecarboxylate compounds and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to activate certain receptors in the brain that are involved in mood regulation.
Biochemical and Physiological Effects:
ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to have various biochemical and physiological effects in cells and animals. In cancer cells, ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to induce apoptosis and cell cycle arrest by inhibiting the activity of certain enzymes involved in cell growth. In animal models of Alzheimer's disease, ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to improve cognitive function by reducing oxidative stress and inflammation in the brain. In animal models of depression and anxiety, ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to have anxiolytic and antidepressant effects by modulating certain neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

Ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has several advantages for lab experiments, including its high purity and stability, its ability to penetrate cell membranes, and its potential therapeutic applications in various fields. However, there are also limitations to ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate research, including the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate research, including further studies on its mechanism of action, its potential therapeutic applications in various diseases, and the development of new derivatives with improved efficacy and safety profiles. ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has the potential to be a valuable therapeutic agent in various fields, and further research is needed to fully explore its potential.

Synthesis Methods

Ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate is synthesized through a multistep process that involves the reaction of 2-methoxybenzaldehyde with piperidine-1-carboxylic acid, followed by the addition of ethyl chloroformate and sodium hydroxide. The resulting compound is then treated with benzylamine to yield ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate. The synthesis method has been optimized to produce high yields of ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate with high purity.

Scientific Research Applications

Ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has been studied for its potential therapeutic applications in various fields, including cancer research, neurology, and psychiatry. In cancer research, ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurology, ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has been studied for its potential neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. In psychiatry, ethyl 4-[(2-methoxybenzyl)amino]-1-piperidinecarboxylate has been studied for its potential antidepressant and anxiolytic effects.

properties

IUPAC Name

ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-3-21-16(19)18-10-8-14(9-11-18)17-12-13-6-4-5-7-15(13)20-2/h4-7,14,17H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCUAYBKXYEFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NCC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[(2-methoxyphenyl)methylamino]piperidine-1-carboxylate

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